Superior Intraocular Pressure (IOP) Reduction vs. Carteolol and Betaxolol
In a 3-month, double-masked, randomized clinical trial comparing 0.5% levobunolol to 2% carteolol in 59 patients with open-angle glaucoma or ocular hypertension, levobunolol demonstrated a statistically significantly greater reduction in intraocular pressure (IOP) [1]. Similarly, in a comparison with betaxolol, both 0.25% and 0.5% levobunolol provided greater mean IOP reductions from a baseline of approximately 25 mmHg [2].
| Evidence Dimension | Mean IOP Reduction |
|---|---|
| Target Compound Data | 7.3 mmHg (27.4%) reduction; 6.0-6.2 mmHg reduction |
| Comparator Or Baseline | Carteolol 2%: 4.1 mmHg (14.8%) reduction; Betaxolol 0.5%: 3.7 mmHg reduction |
| Quantified Difference | Levobunolol reduced IOP by 3.2 mmHg more than carteolol (p=0.0004); 2.3-2.5 mmHg more than betaxolol. |
| Conditions | 3-month, double-masked, randomized clinical trial in patients with open-angle glaucoma or ocular hypertension; baseline IOP ~25 mmHg for betaxolol comparison. |
Why This Matters
Quantifiably greater IOP reduction is a primary efficacy endpoint in glaucoma management, making levobunolol a superior choice when maximal pressure lowering is a clinical priority.
- [1] Behrens-Baumann W, et al. A comparison of the ocular hypotensive efficacy and systemic safety of 0.5% levobunolol and 2% carteolol. Ophthalmologica. 1994;208(5):235-9. PMID: 8145982. View Source
- [2] Levobunolol Study Group. Levobunolol and betaxolol. A double-masked controlled comparison of efficacy and safety in patients with elevated intraocular pressure. Arch Ophthalmol. 1986 Jan;104(1):46-9. PMID: 2867752. View Source
